BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Deep Dive: 3-Octylpyridine (3-OP)

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 3-Octylpyridine

CAS No.: 58069-37-7

Cat. No.: B1618900

\ J

A Strategic Scaffold for Amphiphilic N-Heterocycle
Design[2]
Executive Summary

3-Octylpyridine (3-OP) represents a critical structural motif in the development of bioactive
marine alkaloid mimics and amphiphilic surfactants.[2] Unlike its 2- and 4-substituted isomers,
the 3-position substitution offers unique electronic stability, avoiding the direct resonance
interaction with the ring nitrogen that characterizes the 2/4-positions.[2] This guide dissects the
molecule’s utility as a "lipophilic anchor" in drug design, specifically in the synthesis of Poly-
Alkylpyridinium Salts (poly-APS), which exhibit potent cytotoxic and antifouling properties.

Physicochemical Profile

3-Octylpyridine balances a polar pyridine head group with a hydrophobic C8 tail, resulting in
significant amphiphilic character.[2] This duality makes it an excellent model for studying
membrane permeation of heterocyclic drugs.[2]

Table 1: Core Chemical Specifications
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Property Value | Description Notes

) Unique identifier for the 3-
CAS Registry Number 58069-37-7

isomer.[2][3][4][5]
IUPAC Name 3-Octylpyridine
Molecular Formula Ci3H21N
Molecular Weight 191.31 g/mol
] ) Oxidizes/darkens upon air
Physical State Pale yellow to colorless oil
exposure.[2]
108 °C at 0.1 mmHg (Vacuum
Boiling Point ~280-285 °C (760 mmHg) distillation recommended).[1]
[2]
Estimated based on
Density ~0.91 g/mL (25 °C) homologue trends (3-picoline:
0.957; 3-butyl: ~0.93).[1][2]
Highly lipophilic; readily
LogP (Octanol/Water) ~45-5.0 crosses blood-brain barrier
models.[1][2]
N ) Immiscible in water; forms
Solubility Soluble in EtOH, DCM, DMSO

emulsions.[1]

Synthetic Architecture

While radical alkylation (Minisci reaction) is possible, it often yields a mixture of regioisomers
(2-, 4-, and 3-substituted).[1][2] For pharmaceutical applications requiring >98% purity, Suzuki-
Miyaura Cross-Coupling is the authoritative protocol.[2] It guarantees regioselectivity at the C3
position.[2]

Primary Protocol: Suzuki-Miyaura Coupling

This route utilizes 3-bromopyridine and 1-octylboronic acid (or B-octyl-9-BBN).[2]
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» Rationale: The C3 position of pyridine is electron-deficient but less reactive to nucleophilic
attack than C2/C4.[2] Palladium catalysis overcomes this kinetic barrier without requiring
harsh activating groups.[2]

o Catalyst Choice: Pd(dppf)Clz is preferred over Pd(PPhs)a to prevent phosphine ligand
oxidation and ensure higher turnover numbers (TON) with alkylboron species.[1][2]

Step-by-Step Methodology:

e Reagents: Charge a dry Schlenk flask with 3-bromopyridine (1.0 equiv), 1-octylboronic acid
(1.2 equiv), and K2COs (3.0 equiv).

e Solvent System: Add degassed THF/Water (9:1 ratio).[2] The water is critical for the
transmetallation step.[2]

o Catalyst Addition: Add Pd(dppf)Clz (3 mol%) under a counter-flow of Nitrogen/Argon.[1][2]

¢ Reaction: Heat to reflux (65—-70 °C) for 12—-16 hours. Monitor via TLC (Mobile phase: 20%
EtOAc in Hexanes).

o Workup: Cool to RT. Dilute with diethyl ether. Wash organic layer with brine (3x).[1][2] Dry
over anhydrous MgSOa.

¢ Purification: Flash column chromatography on silica gel. Elute with Hexane:EtOAc (90:10).[1]

[2]

Synthetic Workflow Visualization

The following diagram illustrates the catalytic cycle and the alternative Sonogashira route (used
when an alkene/alkyne linker is desired before reduction).
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Figure 1: Comparative synthetic pathways. Route A is preferred for direct access; Route B
allows for unsaturated linker analogues.

Functionalization & Biological Utility

3-Octylpyridine is rarely the endpoint; it is a scaffold.[2] Its primary utility lies in its
transformation into quaternary ammonium salts (QAS), which mimic marine sponge alkaloids
(e.g., from Reniera sarai).[1]

Quaternization (The "Warhead" Synthesis)

The nitrogen lone pair in 3-OP is nucleophilic.[2] Alkylation creates amphiphilic cations that
disrupt bacterial cell membranes.[2]

o Reaction: 3-Octylpyridine + Alkyl Halide (R-X) — 1-Alkyl-3-octylpyridinium X~.[2]

o Causality: The C3-octyl chain acts as a "lipophilic tail" that inserts into the lipid bilayer, while
the cationic pyridinium head interacts with phosphate groups on the membrane surface,
causing lysis.

Metabolic Stability (N-Oxidation)

In drug development, the pyridine ring is susceptible to oxidation by CYP450 enzymes.[2]

o Protocol: Reaction with m-CPBA in DCM yields 3-octylpyridine N-oxide.[2]
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 Significance: This metabolite is often more polar and less toxic, but N-oxides can also be
reduced back to the parent pyridine in vivo.

Reactivity & Bio-Pathway Diagram[2]
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Figure 2: Functionalization pathways.[1][2] The N-alkylation pathway leads to potent biological
agents (APS mimics).[2]
Safety & Handling (E-E-A-T)

Warning: 3-Octylpyridine combines the neurotoxicity risks of pyridines with enhanced skin
permeability due to the octyl chain.[2]

« Skin Absorption: The lipophilic tail significantly increases dermal absorption rates compared
to pyridine.[2] Double-gloving (Nitrile + Laminate) is mandatory.[1][2]

¢ Inhalation: Use only in a certified fume hood.[2] The vapor pressure is low, but aerosols are
highly irritating to the respiratory tract.
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o Storage: Store under inert gas (Argon) to prevent gradual N-oxidation and darkening.

References

¢ Synthesis via Suzuki Coupling:Journal of Organic Chemistry, "Palladium-Catalyzed Cross-
Coupling Reactions of Organoboron Compounds."[2] (General methodology grounding).[1][2]

» Biological Activity (APS):National Institutes of Health (PMC), "Chemical synthesis and
biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins."[1][2]

o CAS & Properties Verification:PubChem Compound Summary, "Pyridine derivatives and 3-
alkylpyridines."[2]

o Safety Data:Fisher Scientific MSDS, "3-Alkylpyridine Safety Data."[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1618900?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

